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Introduction
Solid-phase synthesis is a cornerstone of modern biotechnology, enabling the automated and

efficient production of custom RNA oligonucleotides. The phosphoramidite method, adapted for

RNA synthesis, utilizes a four-step cycle—detritylation, coupling, capping, and oxidation—to

sequentially add ribonucleoside phosphoramidites to a growing chain on a solid support. The

use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the

ribose is a well-established and widely used strategy.[1][2][3] This application note provides

detailed protocols for the solid-phase synthesis of RNA oligonucleotides using 2'-O-TBDMS

protected phosphoramidites, along with comprehensive data on reagents, reaction conditions,

and expected outcomes.

The TBDMS protecting group is favored for its stability under the conditions of the synthesis

cycle and its selective removal using fluoride ions post-synthesis.[4] This methodology is

crucial for the synthesis of various RNA molecules, including siRNAs, aptamers, and guide

RNAs for CRISPR applications.
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The efficiency and fidelity of RNA synthesis are critically dependent on the optimization of each

step in the synthesis cycle. The following tables summarize key quantitative data for solid-

phase RNA synthesis using TBDMS chemistry.

Table 1: Coupling Efficiency with Different Activators

Activator
Concentration
(M)

Coupling Time
(min)

Average
Coupling
Efficiency (%)

Reference

1H-Tetrazole 0.45 - 0.5 10 - 15 ~98 [5]

5-(Ethylthio)-1H-

tetrazole (ETT)
0.25 - 0.6 5 - 10 >99

5-

(Benzylmercapto

)-1H-tetrazole

(BMT)

0.25 2 - 5 >99.5 [6]

2,5-

Dichlorobenzylthi

otetrazole

(DCBT)

0.25 2 - 5 >99.5

Table 2: Deprotection Conditions and Efficiency
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Step Reagent
Temperatur
e (°C)

Time Notes Reference

Cleavage and

Base

Deprotection

Ammonium

hydroxide/eth

anol (3:1)

55 12 - 16 hours
Standard

conditions
[7]

Aqueous

Ammonia/Met

hylamine

(AMA)

65 10 - 20 min

Faster

deprotection,

requires Ac-C

[1]

2'-O-TBDMS

Deprotection

Tetrabutylam

monium

fluoride

(TBAF) in

THF (1M)

Room Temp 12 - 24 hours
Sensitive to

water content
[4]

Triethylamine

trihydrofluorid

e (TEA·3HF)

in NMP/TEA

65
1.5 - 2.5

hours

More reliable

than TBAF
[5][8]

Triethylamine

trihydrofluorid

e (TEA·3HF)

in DMSO

65 2.5 hours

Common

alternative

solvent

[8]

Table 3: Expected Purity of Crude and Purified RNA

Analysis Method
Expected Purity of Crude
Product (20-mer)

Expected Purity after
HPLC Purification

Anion-Exchange HPLC 70-85% >95%

Ion-Pair Reversed-Phase

HPLC
70-85% >95%

Denaturing PAGE 70-85% >98%
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Experimental Workflow
The overall workflow for solid-phase RNA synthesis using TBDMS chemistry involves the

cyclical addition of protected ribonucleoside phosphoramidites, followed by cleavage from the

solid support and a two-step deprotection process.
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Solid-Phase Synthesis Cycle

Post-Synthesis Processing

1. Deblocking
(Removal of 5'-DMT)

2. Coupling
(Phosphoramidite Addition)

Exposes 5'-OH

3. Capping
(Acetylation of Failures)

Forms Phosphite Triester

4. Oxidation
(P(III) to P(V))

Blocks Unreacted 5'-OH

Stabilizes Linkage
(Cycle Repeats)

5. Cleavage & Base Deprotection

After Final Cycle

6. 2'-O-TBDMS Deprotection

7. Purification
(HPLC or PAGE)

8. Quality Control
(LC-MS, CGE)

Click to download full resolution via product page

Caption: Workflow of TBDMS-based solid-phase RNA synthesis.
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Experimental Protocols
1. Solid-Phase Synthesis Cycle

This cycle is typically performed on an automated DNA/RNA synthesizer.

Materials:

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

5'-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)

phosphoramidites (A, C, G, U).

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile).

Capping solution A: Acetic anhydride/Pyridine/THF.

Capping solution B: 16% N-Methylimidazole in THF.

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.

Anhydrous acetonitrile.

Protocol:

Deblocking: The solid support is treated with the deblocking solution to remove the 5'-

dimethoxytrityl (DMT) group, exposing the 5'-hydroxyl group. The column is then washed

extensively with anhydrous acetonitrile.

Coupling: The phosphoramidite monomer and activator solution are delivered to the

column, and the coupling reaction proceeds to form a phosphite triester linkage.

Capping: A mixture of capping solutions A and B is introduced to acetylate any unreacted

5'-hydroxyl groups, preventing the formation of deletion mutations.
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Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester by the

iodine solution. The support is then washed with acetonitrile.

This cycle is repeated until the desired RNA sequence is assembled.

2. Cleavage and Base Deprotection

Materials:

Concentrated ammonium hydroxide/ethanol (3:1, v/v) OR

Aqueous Ammonia/40% Methylamine (AMA) (1:1, v/v).

Screw-cap pressure-resistant vial.

Protocol (Standard):

Transfer the solid support to a screw-cap vial.

Add 1-2 mL of ammonium hydroxide/ethanol (3:1) solution.

Seal the vial tightly and heat at 55°C for 12-16 hours.

Cool the vial to room temperature before opening.

Transfer the solution containing the cleaved and partially deprotected RNA to a new tube.

Evaporate the solution to dryness using a centrifugal evaporator.

Protocol (Fast with AMA):

Transfer the solid support to a screw-cap vial.

Add 1-2 mL of AMA solution.

Seal the vial tightly and heat at 65°C for 10-20 minutes.

Cool the vial to room temperature before opening.
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Transfer the solution and evaporate to dryness.

3. 2'-O-TBDMS Deprotection

Materials:

Triethylamine trihydrofluoride (TEA·3HF).

N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

Triethylamine (TEA).

Quenching buffer (e.g., isopropoxytrimethylsilane or a suitable buffer for subsequent

purification).

Protocol:

To the dried oligonucleotide pellet, add the deprotection cocktail. A common mixture is

NMP/TEA/TEA·3HF (3:2:4, v/v/v) or DMSO/TEA·3HF. For a 1 µmol synthesis, use

approximately 250 µL of the cocktail.[9]

Ensure the pellet is fully dissolved.

Incubate the mixture at 65°C for 1.5 - 2.5 hours.[5][8]

Cool the reaction on ice.

Quench the reaction by adding a suitable quenching buffer.

The RNA is now ready for purification.

4. Purification and Analysis

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is

often used for "DMT-on" purification, where the final 5'-DMT group is left on during

synthesis and removed after purification.
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Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method

separates oligonucleotides based on charge and is effective for purifying "DMT-off"

syntheses.[6]

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution

separation and is suitable for obtaining highly pure RNA, especially for longer

oligonucleotides.

Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of

the synthesized RNA by verifying its molecular weight.

Capillary Gel Electrophoresis (CGE): To assess the purity and integrity of the final product.

Logical Relationship of Deprotection Steps
The deprotection of the synthesized RNA is a critical two-step process that must be performed

in the correct sequence to ensure the integrity of the final product.

Fully Protected RNA on Solid Support

Base-Deprotected RNA (2'-O-TBDMS intact)

Step 1: Cleavage & Base Deprotection
(e.g., AMA, 65°C)

Fully Deprotected RNA

Step 2: 2'-O-TBDMS Removal
(e.g., TEA·3HF, 65°C)

Click to download full resolution via product page

Caption: Sequential deprotection of synthetic RNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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